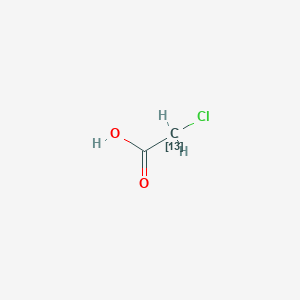

2-chloroacetic acid

Übersicht

Beschreibung

2-chloroacetic acid is a labeled compound where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in research due to its unique isotopic labeling, which allows for tracing and studying various chemical and biochemical processes. The molecular formula of this compound is Cl13CH2CO2H, and it has a molecular weight of 95.49 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-chloroacetic acid can be synthesized by the chlorination of acetic acid-2-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride or sulfur, under UV light . The reaction conditions include maintaining a temperature range of 90-140°C .

Industrial Production Methods

Industrial production of this compound follows similar methods to those used for regular chloroacetic acid, with the primary difference being the use of isotopically labeled acetic acid. The process involves chlorination in a reactor, often with the recycling of acetyl chloride to improve efficiency .

Analyse Chemischer Reaktionen

Reactions with Bases

The carboxylic group of chloroacetic acid is highly reactive due to the presence of the alpha chlorine. Chloroacetic acid reacts with inorganic bases, oxides, carbonates, and organic bases, leading to the formation of salts . These salts may also form adducts with chloroacetic acid .

Esterification

Chloroacetic acid undergoes esterification reactions with alcohols or olefins .

Reaction with Chlorinating Agents

Chloroacetic acid reacts with phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosgene (COCl₂) to form chloroacetyl chloride (ClCH₂COCl) .

Nucleophilic Substitution

The chlorine atom in chloroacetic acid can undergo nucleophilic substitution, making it a valuable intermediate in various synthesis reactions . Heating neutral or basic aqueous solutions hydrolyzes the chlorine atom, which is an industrial method for producing glycolic acid (hydroxyacetic acid) and diglycolic acid (2,2'-oxydiacetic acid) .

Reactions with Sulfur Compounds

Reaction of chloroacetic acid salts with sodium or potassium hydrogensulfide forms thioglycolic acid and thiodiglycolic acid .

Reactions with Ammonia

The reaction of chloroacetic acid with ammonia can yield aminoacetic acid (glycine) as the main product or, depending on the reaction conditions, nitrilotriacetic acid. If methyl chloroacetate reacts with ammonia at low temperatures, chloroacetamide is obtained .

Multiphase Reactions in the Atmosphere

Chloroacetic acid can be formed through multiphase reactions involving chlorine-containing volatile organic compounds (Cl-OVOCs) in the atmosphere . Gaseous chloro-acetaldehyde can dissolve in the atmospheric condensed phase, followed by hydration to form chloroethyl-diol, which can then react to form chloroacetic acid .

Production of Chloroacetic Acid

Industrially, chloroacetic acid is produced by chlorinating acetic acid in the presence of a catalyst, such as acetic anhydride :

Another method involves hydrolyzing trichloroethylene with a catalyst such as sulfuric acid :

Dechlorination

Dichloroacetic acid can be selectively dechlorinated to form chloroacetic acid using a palladium catalyst on a finely dispersed, inert carrier in the liquid phase at 130–150°C .

Reaction Mechanism of Chlorination from Acetic Acid to Monochloroacetic Acid

The generation process of 1-chloro,1-ethene-1-ol via chloroacetyl chloride acid-catalyzed enolization is the rate-determining step in the ionic reaction path .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloroacetic acid serves as a precursor in the synthesis of several pharmaceutical agents. Its role as an alkylating agent has been explored in the development of anticancer drugs, such as cyclophosphamide. Research indicates that its derivatives can exhibit significant biological activity due to their ability to modify nucleic acids, leading to potential therapeutic effects against cancer cells .

Case Study: Synthesis of Anticancer Drugs

- Objective: Investigate the efficacy of this compound derivatives in cancer treatment.

- Findings: Derivatives demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further development into therapeutic agents.

Agricultural Applications

In agriculture, this compound is primarily used in the production of herbicides. It is a key intermediate in the synthesis of several herbicides such as chlorophenoxyacetic acids, which are widely utilized for weed control in various crops.

Table 1: Herbicides Derived from this compound

| Herbicide Name | Chemical Structure | Application Area |

|---|---|---|

| MCPA (4-chloro-2-methylphenoxyacetic acid) | C₉H₉ClO₃ | Broadleaf weed control |

| Benazoline | C₁₁H₁₃ClO₂ | Weed control in cereals |

| Dimethoate | C₁₄H₁₈ClO₃S | Insecticide |

Industrial Applications

This compound is extensively used in the production of various chemicals and materials:

- Production of Thioglycolic Acid: It reacts with sodium or potassium hydrogen sulfide to produce thioglycolic acid, which is utilized in cosmetics and hair treatments.

- Synthesis of Glycolic Acid: Through saponification, it can be converted into glycolic acid, an important component in skin care products and textile treatments .

Case Study: Production of Thioglycolic Acid

- Objective: Analyze the efficiency of synthesizing thioglycolic acid from this compound.

- Results: The reaction yielded high purity thioglycolic acid suitable for cosmetic applications.

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses health risks. Exposure can lead to respiratory issues and skin irritation. Occupational safety measures are essential to mitigate risks associated with handling this compound .

Table 2: Health Effects Associated with this compound Exposure

| Exposure Route | Potential Health Effects |

|---|---|

| Inhalation | Irritation of respiratory tract |

| Dermal Contact | Skin burns and irritation |

| Ingestion | Gastrointestinal distress and systemic toxicity |

Wirkmechanismus

The mechanism of action of 2-chloroacetic acid involves its incorporation into biochemical pathways where it can be traced using spectroscopic methods. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the molecular targets and pathways involved in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroacetic acid-13C2: Both carbon atoms are labeled with carbon-13.

Bromoacetic acid-2-13C: Similar structure but with a bromine atom instead of chlorine.

Dichloroacetic acid-2-13C: Contains two chlorine atoms.

Trichloroacetic acid-2-13C: Contains three chlorine atoms.

Uniqueness

2-chloroacetic acid is unique due to its specific isotopic labeling at the carbon-2 position, which makes it particularly useful for detailed mechanistic studies and tracing experiments in various scientific fields .

Biologische Aktivität

2-Chloroacetic acid, also known as chloroacetic acid, is an organic compound with significant biological activity. It is classified as an alpha-halocarboxylic acid and has various applications in biochemistry, pharmacology, and toxicology. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Chemical Formula : C₂H₃ClO₂

- Molecular Weight : 94.497 g/mol

- CAS Registry Number : 79-11-8

Biological Significance

This compound is a primary metabolite found in various organisms, including humans. It plays a crucial role in metabolic pathways and has been implicated in several physiological processes:

- Metabolism : It is involved in the metabolism of fatty acids and amino acids, acting as a substrate for various enzymatic reactions.

- Toxicity : High concentrations can lead to severe toxicity, affecting multiple organ systems.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Enzyme Inhibition : It acts as an alkylating agent, modifying proteins and enzymes, which can disrupt normal cellular functions.

- Cellular Stress Response : The compound induces oxidative stress and activates apoptotic pathways in cells.

Case Studies

A review of occupational exposure incidents highlights the severe health risks associated with chloroacetic acid:

- Case Study 1 : A factory worker exposed to chloroacetyl chloride experienced acute neurological damage leading to heart failure. Symptoms included hypotension and cardiac arrhythmias, ultimately resulting in death due to cardiogenic shock .

- Case Study 2 : Another individual exposed to chloroacetic acid developed severe respiratory distress and metabolic acidosis after dermal exposure. Autopsy findings revealed pulmonary edema and fatty liver infiltration .

Research Findings

Several studies have documented the biological effects of this compound:

Enzymatic Interactions

Research has identified specific enzymes involved in the metabolism of chloroacetic acid:

Eigenschaften

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583924 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-47-2 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.